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Compound of Interest

Compound Name: Methyl 2-Methyl-4-nitrobenzoate

Cat. No.: B181074 Get Quote

An In-Depth Comparative Analysis for Researchers: Methyl 2-Methyl-4-nitrobenzoate vs.

Methyl 4-nitrobenzoate

Introduction: The Subtle Influence of an Ortho-
Methyl Group
In the landscape of aromatic compounds, isomeric distinction is fundamental to predicting

chemical behavior and reactivity. This guide provides a comparative analysis of Methyl 2-
Methyl-4-nitrobenzoate and its structural isomer, Methyl 4-nitrobenzoate. While both

molecules share the same empirical formula, the presence of a methyl group at the ortho

position to the ester functionality in Methyl 2-Methyl-4-nitrobenzoate introduces significant

steric and electronic perturbations. These differences manifest in their physical properties,

spectroscopic signatures, and synthetic accessibility. This document serves as a technical

resource for researchers, offering experimental data and procedural insights to elucidate the

nuanced yet critical impact of this single positional change.

Figure 1: Chemical Structures

Methyl 4-nitrobenzoate Methyl 2-Methyl-4-nitrobenzoate
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Comparative structures of the two isomers.

Part 1: Physicochemical Properties - A Quantitative
Comparison
The initial differentiation between these isomers begins with their fundamental physical

properties. The introduction of the ortho-methyl group alters the crystal lattice packing and

intermolecular forces, leading to observable differences in melting points and other physical

characteristics.

Property Methyl 4-nitrobenzoate
Methyl 2-Methyl-4-
nitrobenzoate

Molecular Formula C₈H₇NO₄[1] C₉H₉NO₄[2]

Molecular Weight 181.15 g/mol [1] 195.17 g/mol [2]

Appearance
Light yellow to yellow

crystalline powder[3]

Yellow to dark yellow crystal or

crystalline powder[4]

Melting Point 94-96 °C[5] 74-82 °C[4][6]

Boiling Point 302.6±25.0 °C at 760 mmHg[5] ~315 °C (estimate)[4]

Solubility
Soluble in methanol, diethyl

ether[3].

Soluble in ethanol, ether,

dichloromethane[4][7].

CAS Number 619-50-1[1] 62621-09-4[2]

Expert Analysis: The most striking difference is the lower melting point of Methyl 2-Methyl-4-
nitrobenzoate (74-82 °C) compared to Methyl 4-nitrobenzoate (94-96 °C)[4][5][6]. This is

contrary to what might be expected from its higher molecular weight. This phenomenon can be

attributed to the steric hindrance caused by the ortho-methyl group, which disrupts the planarity

of the molecule and prevents the efficient, stable packing that characterizes the more

symmetric para isomer in its crystal lattice[8].

Part 2: Synthesis - The Fischer Esterification
Approach
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A universally accepted and robust method for synthesizing both esters is the Fischer

esterification of their corresponding carboxylic acid precursors. This acid-catalyzed reaction

provides a clear framework for understanding the potential kinetic differences imposed by the

ortho-methyl substituent.

Reaction Causality: The mechanism involves the protonation of the carbonyl oxygen of the

carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by the

alcohol (methanol) forms a tetrahedral intermediate. The final steps involve proton transfer and

elimination of a water molecule to yield the ester. The rate-determining step is often the

nucleophilic attack on the protonated carbonyl. Consequently, any steric hindrance around the

carboxylic acid group, as seen in 2-methyl-4-nitrobenzoic acid, can be expected to decrease

the reaction rate compared to the unhindered 4-nitrobenzoic acid.

Figure 2: General Synthesis Workflow
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Start: Respective Carboxylic Acid
(4-nitrobenzoic acid or

2-methyl-4-nitrobenzoic acid)

Reagents:
Methanol (Solvent/Reactant)

Conc. H₂SO₄ or SOCl₂ (Catalyst)

Dissolve

Reaction:
Heat to reflux (e.g., 70°C)

Monitor by TLC

Heat

Aqueous Workup:
Quench reaction

Extract with organic solvent (e.g., Ether)

After completion

Wash Organic Layer:
Sequentially with H₂O and base (e.g., NaOH soln)

Dry with Na₂SO₄

Solvent Removal:
Evaporate solvent under

reduced pressure

Purification:
Recrystallization or

Column Chromatography

Final Product:
Methyl 4-nitrobenzoate or

Methyl 2-Methyl-4-nitrobenzoate
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Workflow for Fischer Esterification.
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Experimental Protocol: Synthesis of Methyl 2-Methyl-4-
nitrobenzoate
This protocol is adapted from established procedures for esterification[9]. It includes self-

validating checkpoints, such as TLC monitoring, to ensure reaction completion and purity.

Reaction Setup: To a solution of 2-methyl-4-nitrobenzoic acid (3.0 g, 16.5 mmol) in methanol

(30 mL) in a round-bottom flask, slowly add thionyl chloride (SOCl₂) (1.4 mL, 19.8 mmol)

dropwise at 0 °C.

Expert Note: Thionyl chloride is used here as it reacts with methanol to form HCl in situ,

which acts as the catalyst, and also converts any residual water to SO₂ and HCl, driving

the equilibrium forward. An alternative is using a catalytic amount of concentrated sulfuric

acid[10].

Reaction Execution: Stir the reaction mixture continuously and heat to reflux (approximately

70°C) for 18 hours[9].

Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer

Chromatography (TLC) with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The

disappearance of the starting carboxylic acid spot (more polar) and the appearance of a new,

less polar product spot indicates the reaction is proceeding.

Workup and Isolation: After the reaction is complete (as determined by TLC), cool the

mixture to room temperature and remove the methanol under reduced pressure. Dilute the

residue with diethyl ether (50 mL).

Purification: Wash the ether phase sequentially with water (2 x 20 mL) and 1N NaOH

solution (2 x 20 mL) to remove any unreacted acid and the catalyst. Finally, wash with brine

(20 mL).

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and

evaporate the solvent to yield the crude product[9].

Final Purification: The crude product can be further purified by recrystallization from ethanol

or by column chromatography on silica gel to yield Methyl 2-Methyl-4-nitrobenzoate as a

dark yellow solid[9].
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Part 3: A Comparative Spectroscopic Analysis
The structural differences are most elegantly revealed through spectroscopic methods. The

position of the methyl group directly influences the electronic environment of the aromatic

protons and carbons, resulting in distinct NMR spectra.

¹H NMR Spectroscopy
Methyl 4-nitrobenzoate: Due to the molecule's symmetry, the aromatic region is simple. The

protons ortho to the ester group are equivalent, as are the protons ortho to the nitro group.

This results in a characteristic AA'BB' system, which often appears as two distinct doublets,

each integrating to 2H[8][11].

Aromatic Protons (CDCl₃): ~δ 8.30 (d, 2H), ~δ 8.15 (d, 2H)

Methyl Ester Protons (CDCl₃): ~δ 3.95 (s, 3H)

Methyl 2-Methyl-4-nitrobenzoate: The loss of symmetry results in a more complex aromatic

region where the three protons are chemically non-equivalent.

Reported Data (CDCl₃): δ ~7.95 (m, 3H), δ 3.86 (s, 3H, -OCH₃), δ 2.59 (s, 3H, Ar-CH₃)[9].

Analysis: The multiplet at ~7.95 ppm represents the three distinct aromatic protons. The

key differentiators are the appearance of a new singlet at ~2.59 ppm corresponding to the

ortho-methyl group and the more complex splitting pattern in the aromatic region[9][12].

Infrared (IR) Spectroscopy
Both molecules will exhibit characteristic strong absorptions for the ester carbonyl (C=O)

stretch and the nitro group (N-O) stretches.

C=O Stretch: Typically found around 1720-1730 cm⁻¹. The electronic effect of the para-nitro

group slightly increases this frequency. The additional ortho-methyl group is not expected to

cause a major shift.

N-O Stretches: Two strong bands are expected for the asymmetric and symmetric stretching

of the nitro group, typically around 1530-1550 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
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Part 4: Reactivity and Applications
The interplay of the substituents governs the reactivity of the aromatic ring towards further

chemical transformations, particularly electrophilic aromatic substitution.

Methyl 4-nitrobenzoate: The powerful electron-withdrawing and deactivating nature of both

the nitro and ester groups makes the ring highly electron-deficient and resistant to further

electrophilic substitution. Both groups are meta-directing[13][14].

Methyl 2-Methyl-4-nitrobenzoate: The situation is more complex. The nitro and ester

groups remain deactivating and meta-directing. However, the methyl group is a weak

activating group and is ortho, para-directing[13][14]. The directing effects are therefore

conflicting. The positions ortho to the methyl group (positions 1 and 3) and para to it (position

5) are activated. Conversely, the positions meta to the nitro and ester groups are the least

deactivated. The outcome of an electrophilic substitution reaction would be highly dependent

on the reaction conditions and the nature of the electrophile.

Applications: Both compounds, and more commonly their parent acids, are valuable

intermediates. 4-Nitrobenzoic acid is a precursor in the synthesis of dyes and the anesthetic

benzocaine[3]. 2-Methyl-4-nitrobenzoic acid is a crucial intermediate for pharmaceuticals,

including V2 receptor antagonists like tolvaptan, and in the agrochemical industry for herbicides

and pesticides[6][15].

Conclusion
The comparison between Methyl 2-Methyl-4-nitrobenzoate and Methyl 4-nitrobenzoate

serves as an exemplary case study in physical organic chemistry. The simple addition of an

ortho-methyl group significantly impacts the molecule's physical properties, notably lowering its

melting point by disrupting crystal packing. This structural change is unequivocally confirmed

by ¹H NMR spectroscopy, which shows a shift from a simple, symmetric aromatic pattern to a

complex, asymmetric one, along with the appearance of a new methyl singlet. While both

compounds are synthesized via similar esterification routes, the steric bulk of the ortho-methyl

group likely retards the reaction rate. These distinctions, rooted in fundamental principles of

sterics and electronics, are critical for researchers in predicting reactivity, designing synthetic

pathways, and interpreting analytical data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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